molecular formula C12H8F2N4O2 B12848068 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline CAS No. 3743-89-3

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline

Katalognummer: B12848068
CAS-Nummer: 3743-89-3
Molekulargewicht: 278.21 g/mol
InChI-Schlüssel: YJQLMVVXJIWCBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is an organic compound with the molecular formula C12H8F2N4O2 It is characterized by the presence of two fluorine atoms, a nitrophenyl group, and a diazenyl group attached to an aniline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 3,5-difluoroaniline followed by coupling with 4-nitroaniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3,5-difluoro-4-[(e)-(4-aminophenyl)diazenyl]aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Difluoroaniline: Lacks the nitrophenyl and diazenyl groups, resulting in different chemical properties and reactivity.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the diazenyl and difluoro groups, leading to distinct applications and reactivity.

    3,5-Difluoro-4-aminophenyl diazenyl derivatives: Similar structure but with different substituents, affecting their chemical behavior and applications.

Uniqueness

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both fluorine and nitrophenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

3743-89-3

Molekularformel

C12H8F2N4O2

Molekulargewicht

278.21 g/mol

IUPAC-Name

3,5-difluoro-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H8F2N4O2/c13-10-5-7(15)6-11(14)12(10)17-16-8-1-3-9(4-2-8)18(19)20/h1-6H,15H2

InChI-Schlüssel

YJQLMVVXJIWCBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2F)N)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.